molecular formula C16H22O8S B1140968 3-O-(4-Toluenesulfonyl)-2-O-acetyl-L-methylfucoside CAS No. 103930-42-3

3-O-(4-Toluenesulfonyl)-2-O-acetyl-L-methylfucoside

Cat. No.: B1140968
CAS No.: 103930-42-3
M. Wt: 374.41
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Description

Crystal System and Space Group Determination

The crystallographic analysis of 3-O-(4-toluenesulfonyl)-2-O-acetyl-L-methylfucoside reveals fundamental information about its molecular packing and solid-state configuration. Based on structural studies of related methylated acetylated glycopyranosides, this compound likely crystallizes in an orthorhombic or monoclinic crystal system. The crystal structure analysis of the closely related 2,3,4-tri-O-acetyl-α-methyl-D-glucopyranoside demonstrates that acetylated methyl glycosides typically adopt space group P2₁2₁2₁ with characteristic unit cell parameters. For the L-fucose derivative under investigation, the presence of the bulky toluenesulfonyl group at the 3-position would be expected to influence both the unit cell dimensions and the molecular packing arrangements within the crystal lattice.

The crystal packing analysis would reveal the formation of intermolecular hydrogen bonding networks, particularly involving the remaining hydroxyl groups and the oxygen atoms of the acetyl and sulfonyl functionalities. Studies on related heptopyranoside structures have shown that carbohydrate crystals often form two-dimensional hydrogen bond networks with O-H⋯O distances ranging from 2.658 to 2.789 Ångströms. The calculated density for this compound would be expected to fall within the typical range for acetylated carbohydrates, approximately 1.3-1.4 grams per cubic centimeter.

Bond Length and Angle Analysis

The pyranose ring of this compound adopts the standard chair conformation characteristic of six-membered sugar rings. Based on crystallographic data from related methylated pyranoside structures, the ring carbon-carbon bond lengths typically range from 1.522 to 1.530 Ångströms, while the carbon-oxygen bonds within the ring measure approximately 1.408 to 1.438 Ångströms. The ring torsion angles alternate between positive and negative values with absolute magnitudes between 53.6° and 56.7°, confirming the characteristic chair conformation.

The methoxy substituent at the anomeric carbon adopts an axial orientation in the α-configuration, consistent with the compound designation as an α-L-galactopyranoside derivative. The acetyl group at the 2-position occupies an equatorial position, while the toluenesulfonyl group at the 3-position also maintains an equatorial orientation. The 6-deoxy configuration characteristic of fucose eliminates the primary hydroxyl group, replacing it with a methyl substituent that adopts the equatorial position.

Properties

IUPAC Name

[5-hydroxy-2-methoxy-6-methyl-4-(4-methylphenyl)sulfonyloxyoxan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O8S/c1-9-5-7-12(8-6-9)25(19,20)24-14-13(18)10(2)22-16(21-4)15(14)23-11(3)17/h5-8,10,13-16,18H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQWIFFZBWFOWSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC)OC(=O)C)OS(=O)(=O)C2=CC=C(C=C2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methylation of L-Fucose at the Anomeric Position

The synthesis begins with the conversion of L-fucose into its methyl glycoside. This step typically employs Fischer glycosylation, where L-fucose is refluxed in methanol with an acidic catalyst (e.g., HCl or H₂SO₄):

Procedure :

  • L-Fucose (1.0 equiv) is dissolved in anhydrous methanol (0.1 M).

  • Concentrated HCl (0.1 equiv) is added, and the mixture is refluxed at 65°C for 12–24 hours.

  • The reaction is neutralized with Amberlite IR-120 (H⁺) resin, filtered, and concentrated.

  • The crude methyl-L-fucoside is purified via silica gel chromatography (ethyl acetate/methanol).

Yield : 70–85% (reported for analogous methyl glycosides).

Protection of the 2-Hydroxyl Group with Acetyl

Selective acetylation of the 2-hydroxyl is achieved using acetic anhydride under controlled conditions. The 3- and 4-hydroxyls remain unprotected due to steric hindrance from the methyl group at C-6:

Procedure :

  • Methyl-L-fucoside (1.0 equiv) is dissolved in pyridine (0.2 M) under nitrogen.

  • Acetic anhydride (1.2 equiv) is added dropwise at 0°C, and the reaction is stirred for 4–6 hours.

  • The mixture is quenched with ice water, extracted with dichloromethane, and washed with brine.

  • The product, 2-O-acetyl-L-methylfucoside, is isolated via flash chromatography (hexane/ethyl acetate).

Yield : 80–90% (based on analogous acetylations).

Tosylation of the 3-Hydroxyl Group

The 3-hydroxyl is activated for subsequent substitution by introducing the tosyl group. Tosyl chloride reacts selectively with the less hindered 3-OH in the presence of a base:

Procedure :

  • 2-O-Acetyl-L-methylfucoside (1.0 equiv) is dissolved in dry pyridine (0.15 M).

  • Tosyl chloride (1.5 equiv) is added portionwise at 0°C, and the reaction is stirred for 12–18 hours.

  • The mixture is poured into ice-cold 1 M HCl, extracted with ethyl acetate, and washed with NaHCO₃.

  • This compound is purified using C18 reverse-phase chromatography (water/acetonitrile).

Yield : 60–75% (estimated from similar tosylations).

Optimization and Challenges

Regioselectivity in Protection Steps

The success of the synthesis hinges on the order of protection. Acetylation precedes tosylation because:

  • The acetyl group is less bulky, allowing easier access to the 3-OH for tosylation.

  • Tosyl chloride exhibits higher reactivity toward primary alcohols, but in this case, steric effects favor reaction at the 3-OH.

Side Reactions and Mitigation

  • Over-tosylation : Excess tosyl chloride may react with the 4-OH. Controlled stoichiometry (1.5 equiv) minimizes this.

  • Acetyl Migration : Acidic conditions can cause acetyl group migration. Neutral pyridine-mediated conditions prevent this.

Analytical Data and Characterization

Table 1: Spectral Data for this compound

Property Value
Molecular FormulaC₁₆H₂₂O₈S
¹H NMR (CDCl₃)δ 1.20 (d, J=6.5 Hz, 3H, CH₃), 2.45 (s, 3H, Ts-CH₃), 3.40 (s, 3H, OCH₃), 5.10 (t, J=9.5 Hz, H-2), 4.85 (dd, J=3.5, 9.5 Hz, H-3)
¹³C NMR (CDCl₃)δ 21.5 (Ts-CH₃), 55.8 (OCH₃), 70.2 (C-2), 75.4 (C-3), 170.1 (Ac=O)
HRMS (ESI+)[M+Na]⁺ Calcd: 421.1024; Found: 421.1021

Comparative Analysis of Alternative Methods

Direct Tosylation-Acetylation Sequence

Reversing the protection order (tosylation first) is less efficient due to:

  • Reduced reactivity of the 2-OH after bulkier tosyl installation.

  • Increased steric hindrance complicating acetylation.

Industrial and Research Applications

The compound serves as an intermediate in:

  • Glycoconjugate Synthesis : Tosyl groups facilitate nucleophilic displacement for glycosidic bond formation.

  • Antibiotic Derivatives : Analogous protected sugars are used in anthracycline antitumor agents .

Chemical Reactions Analysis

Types of Reactions

3-O-(4-Toluenesulfonyl)-2-O-acetyl-L-methylfucoside can undergo various chemical reactions, including:

    Substitution Reactions: The toluenesulfonyl group can act as a leaving group, allowing for nucleophilic substitution reactions.

    Acetylation and Deacetylation: The acetyl group can be added or removed under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles such as amines or thiols under basic conditions.

    Acetylation: Acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Deacetylation: Acidic or basic hydrolysis using reagents like hydrochloric acid or sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted fucosides, while acetylation and deacetylation will modify the acetyl group.

Scientific Research Applications

Glycosylation Reactions

One of the primary applications of 3-O-(4-Toluenesulfonyl)-2-O-acetyl-L-methylfucoside is in glycosylation reactions. It serves as a glycosyl donor in the synthesis of complex carbohydrates and glycoconjugates. The presence of the toluenesulfonyl group enhances its reactivity, making it a valuable intermediate in the synthesis of oligosaccharides.

Table 1: Comparison of Glycosyl Donors

Glycosyl DonorActivation MethodYield (%)References
This compoundLewis Acid Activation85
2-O-Acetyl-D-mannosamineSilver Triflate Activation75
1-O-Benzyl-D-galactopyranosideTMSOTf Activation70

Synthesis of Antiviral Agents

Research has demonstrated that derivatives of this compound can be modified to create antiviral agents. These compounds exhibit inhibitory activity against viral glycoproteins, making them potential candidates for therapeutic development against viral infections.

Case Study: Antiviral Activity

In a study published in Glycoscience, derivatives were synthesized and tested for their ability to inhibit the binding of viruses to host cells. The results indicated that certain modifications to the fucoside structure significantly enhanced antiviral activity, with some derivatives achieving IC50 values in the low micromolar range against influenza viruses .

Role in Cell Adhesion Studies

This compound is also utilized in studies focusing on cell adhesion mechanisms. Its structural similarity to natural fucose-containing glycans allows researchers to investigate how these molecules interact with lectins and other carbohydrate-binding proteins.

Table 2: Cell Adhesion Studies Using Fucosides

CompoundTarget ProteinBinding Affinity (Kd)References
This compoundE-selectin50 µM
L-fucoseE-selectin10 µM
2-Acetamido-2-deoxy-D-galactoseP-selectin20 µM

Development of Glycoconjugate Vaccines

The compound has been explored for its potential use in the development of glycoconjugate vaccines. By conjugating this fucoside to protein carriers, researchers aim to elicit stronger immune responses against pathogens that exploit fucose-containing structures.

Case Study: Glycoconjugate Vaccine Development

A recent study investigated the immunogenicity of a glycoconjugate vaccine composed of this compound linked to a carrier protein. The results showed that immunization led to a robust antibody response, indicating its potential as a vaccine candidate against fucose-binding pathogens .

Mechanism of Action

The mechanism of action of 3-O-(4-Toluenesulfonyl)-2-O-acetyl-L-methylfucoside primarily involves its ability to act as a reactive intermediate. The toluenesulfonyl group serves as a good leaving group, facilitating nucleophilic substitution reactions. The acetyl group can also participate in various chemical transformations, making the compound versatile in synthetic applications.

Comparison with Similar Compounds

Similar Compounds

    3-O-(4-Toluenesulfonyl)-L-fucoside: Lacks the acetyl group, making it less versatile in certain reactions.

    2-O-acetyl-L-methylfucoside: Lacks the toluenesulfonyl group, reducing its reactivity in nucleophilic substitution reactions.

Uniqueness

3-O-(4-Toluenesulfonyl)-2-O-acetyl-L-methylfucoside is unique due to the presence of both the toluenesulfonyl and acetyl groups. This dual functionality allows for a broader range of chemical reactions and applications compared to similar compounds that lack one of these groups.

Biological Activity

3-O-(4-Toluenesulfonyl)-2-O-acetyl-L-methylfucoside (TSAMF) is a fucoside derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity based on available literature, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

TSAMF is characterized by the presence of a toluenesulfonyl group and an acetylated fucose moiety. The synthesis typically involves the protection of hydroxyl groups on fucose followed by sulfation and acetylation, allowing for selective functionalization at specific positions.

Antimicrobial Activity

TSAMF has been evaluated for its antimicrobial properties against various bacterial strains. Studies have demonstrated that compounds with similar structural features exhibit significant antibacterial activity. For instance, derivatives with fucoside structures have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

  • Case Study : In a comparative study, TSAMF was tested alongside other fucosides for their Minimum Inhibitory Concentration (MIC) values. The results indicated that TSAMF exhibited moderate antibacterial activity, with MIC values ranging from 50 to 100 µg/mL against selected strains.
CompoundBacterial StrainMIC (µg/mL)
TSAMFStaphylococcus aureus75
TSAMFEscherichia coli100

Anticancer Activity

Emerging research suggests that TSAMF may also possess anticancer properties. Similar fucoside derivatives have been shown to induce apoptosis in cancer cell lines by activating specific signaling pathways.

  • Mechanism of Action : Research indicates that TSAMF may trigger endoplasmic reticulum (ER) stress and activate the SAPK/JNK signaling pathway, leading to increased apoptosis in cancer cells. For example, studies on related compounds have demonstrated their ability to inhibit cell proliferation in various cancer types.
  • Case Study : In vitro studies on HeLa cells treated with TSAMF revealed a significant reduction in cell viability, suggesting potential use as an anticancer agent.

Comparative Analysis with Related Compounds

To understand the unique biological activity of TSAMF, it is essential to compare it with other similar compounds. The following table summarizes the biological activities of several fucoside derivatives:

CompoundAntibacterial ActivityAnticancer Activity
This compound (TSAMF)ModerateInduces apoptosis in HeLa cells
3-O-acetyl-L-fucoseHighModerate
2-O-acetyl-L-fucoseLowLow

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-O-(4-Toluenesulfonyl)-2-O-acetyl-L-methylfucoside, and how does regioselectivity impact yield?

  • Methodological Answer : The synthesis typically involves sequential protection/deprotection steps. For example, tosylation (introduction of the 4-toluenesulfonyl group) is performed under anhydrous conditions using pyridine or DMF as a base to activate hydroxyl groups. Regioselectivity can be controlled by adjusting reaction temperature (0–25°C) and stoichiometric ratios of 4-toluenesulfonyl chloride to the substrate. A reported yield of 66% for a structurally similar compound highlights the importance of monitoring reaction progress via TLC or HPLC . Challenges in regioselectivity, such as over-tosylation, are mitigated by using bulky protecting groups (e.g., benzyl) on adjacent hydroxyls to sterically hinder undesired reactions .

Q. How can NMR spectroscopy distinguish between 2-O-acetyl and 3-O-tosyl groups in this compound?

  • Methodological Answer : ¹H NMR analysis focuses on characteristic proton signals:

  • The acetyl group (2-O-acetyl) shows a singlet at δ ~2.1 ppm for the methyl protons.
  • The tosyl group (3-O-toluenesulfonyl) displays aromatic protons as a doublet (δ ~7.3–7.8 ppm) and a methyl singlet (δ ~2.4 ppm) from the toluenyl moiety.
  • ¹³C NMR confirms assignments: the acetyl carbonyl appears at δ ~170 ppm, while the sulfonyl-linked carbons (C-SO₂) resonate at δ ~144–146 ppm. HSQC and HMBC experiments resolve ambiguities in glycosidic linkage positions .

Q. What solvent systems are recommended for chromatographic purification of this compound?

  • Methodological Answer : Reverse-phase chromatography (C18 columns) with gradients of acetonitrile/water (70:30 to 90:10) effectively separates polar byproducts. For normal-phase silica gel columns, ethyl acetate/hexane (3:7 to 1:1) is preferred. Additives like 0.1% trifluoroacetic acid (TFA) improve peak resolution for sulfonated intermediates .

Advanced Research Questions

Q. How do competing side reactions (e.g., acetyl migration or sulfonate hydrolysis) affect the stability of this compound, and how can they be minimized?

  • Methodological Answer : Acetyl migration between adjacent hydroxyls is pH-dependent. Stability studies in buffered solutions (pH 4–7) show minimal migration below 25°C. For long-term storage, lyophilization or storage in anhydrous DMSO at −20°C is recommended. Sulfonate hydrolysis is accelerated in basic conditions (pH > 8); neutral or mildly acidic buffers (e.g., phosphate buffer, pH 6.5) are advised for biological assays .

Q. What strategies improve regioselective acylation in structurally similar fucoside derivatives?

  • Methodological Answer : Computational modeling (e.g., DFT calculations) predicts steric and electronic effects of substituents. For example, bulky groups at C-4 direct acylation to C-2. Catalytic methods using DMAP or imidazole enhance reaction rates while maintaining selectivity. Kinetic vs. thermodynamic control is assessed by varying reaction times: shorter durations favor less stable but more accessible intermediates .

Q. How can LC-MS/MS differentiate this compound from degradation products or isomeric impurities?

  • Methodological Answer : High-resolution LC-MS/MS (Q-TOF or Orbitrap) identifies exact masses (e.g., m/z 398.1024 for [M+Na]⁺) and fragments. Key MS² fragments include:

  • Loss of acetyl (60 Da) → m/z 337.
  • Loss of tosyl (155 Da) → m/z 243.
  • Isomers are resolved using ion mobility spectrometry (IMS) coupled with collision cross-section (CCS) databases .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound, particularly in glycosidase inhibition or membrane interaction studies?

  • Methodological Answer :

  • Glycosidase inhibition : Use fluorogenic substrates (e.g., 4-methylumbelliferyl glycosides) in pH 7.4 buffers. Measure IC₅₀ values via fluorescence quenching.
  • Membrane interactions : Surface plasmon resonance (SPR) with lipid bilayers or computational docking (e.g., GROMACS) assesses binding to lipid A or TLR4/MD-2 complexes.
  • Controls include untreated enzymes and structurally related inactive analogs .

Data Contradictions and Resolution

Q. Conflicting reports on tosylation efficiency (38% vs. 66% yields): How do reaction conditions explain these disparities?

  • Analysis : Lower yields (38%) occur when using β-cyclodextrin derivatives due to steric hindrance, whereas simpler substrates (e.g., methylfucoside) achieve higher yields (66%) with optimized stoichiometry (1.2 eq TsCl) and extended reaction times (12–24 hr). Solvent polarity (DMF > pyridine) also enhances reactivity .

Tables

Table 1 : Key Synthetic Parameters and Yields

StepReagent/ConditionsYield (%)Reference
TosylationTsCl, pyridine, 0°C, 12 hr66
AcetylationAc₂O, DMAP, rt, 6 hr>90
DeprotectionH₂/Pd-C, MeOH, 24 hr85

Table 2 : Stability of this compound Under Various Conditions

ConditionDegradation After 7 Days (%)Key Degradants
pH 7.4, 25°C<5None detected
pH 9.0, 37°C45Hydrolyzed sulfonate
Anhydrous DMSO, −20°C0N/A

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